Copper bis(trifluoromethylsulfonyl)imide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

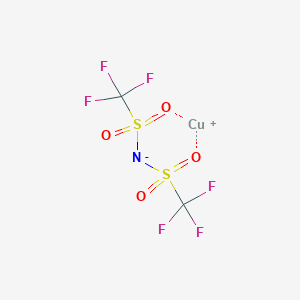

Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C2CuF6NO4S2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . The compound is blue in color and can exist in either liquid or solid form .

Molecular Structure Analysis

The molecular structure of Copper bis(trifluoromethylsulfonyl)imide has been analyzed using various techniques such as X-ray diffraction and Raman spectroscopy . The compound has a molecular weight of 343.7 g/mol . The InChIKey of the compound is MSFHCZUIBARZOS-UHFFFAOYSA-N .Chemical Reactions Analysis

Copper bis(trifluoromethylsulfonyl)imide has been used in various chemical reactions . For example, it has been demonstrated as a novel Lewis acid catalyst in Diels-Alder reactions of cyclopentadiene with methyl vinyl ketone .Physical And Chemical Properties Analysis

Copper bis(trifluoromethylsulfonyl)imide has several physical and chemical properties. It has a molecular weight of 343.7 g/mol and a topological polar surface area of 86 Ų . The compound is also very hygroscopic .Scientific Research Applications

- Cu(TFSI)₂ is a key component in ionic liquids and electrolytes. These materials play a crucial role in energy storage systems, such as lithium-ion batteries. The TFSI anion enhances the electrochemical activity of the battery, leading to improved performance and stability .

- Researchers have explored Cu(TFSI)₂ as an anticorrosion additive in chitosan-based coatings for protecting copper-based alloys in cultural heritage artifacts. Its potential lies in preventing corrosion and preserving valuable historical objects .

- Cu(TFSI)₂-containing ionic liquids (ILs) have been applied to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on natural rubber (NR). These ILs offer a way to tailor material properties for specific applications .

- Cu(TFSI)₂ has been investigated as a catalyst in various organic reactions. Its unique coordination properties make it useful for promoting transformations in synthetic chemistry, including cross-coupling reactions and C–H activation .

Ionic Liquids and Electrolytes

Corrosion Protection in Cultural Heritage

Fine-Tuning Elastomer Composites

Catalysis and Organic Synthesis

These applications highlight the versatility of Cu(TFSI)₂ across different scientific domains. Its unique combination of properties makes it an intriguing compound for further research and development. If you’d like more detailed information on any specific application, feel free to ask

Safety and Hazards

Future Directions

Copper bis(trifluoromethylsulfonyl)imide has potential applications in various fields. For instance, it has been used in ionic liquids due to its less toxic and more stable properties compared to traditional counterions . It is also of importance in lithium-ion and lithium metal batteries due to its high dissociation and conductivity . Future research may focus on further exploring these applications and improving the CO2 absorption properties of the compound .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;copper(1+) |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFHCZUIBARZOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CuF6NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trifluoromethylsulfonyl)azanide;copper(1+) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)